2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

Description

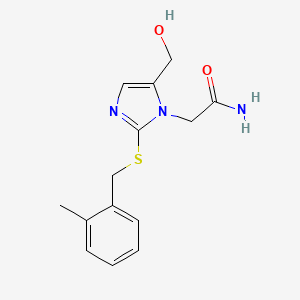

The compound 2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a heterocyclic acetamide derivative featuring:

- A 1H-imidazole core substituted at position 5 with a hydroxymethyl (-CH₂OH) group.

- A thioether linkage at position 2, connected to a 2-methylbenzyl moiety.

- An acetamide side chain (-CH₂CONH₂) at position 1 of the imidazole ring.

The hydroxymethyl group may enhance hydrophilicity, while the 2-methylbenzyl thioether could influence lipophilicity and target binding.

Propriétés

IUPAC Name |

2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-10-4-2-3-5-11(10)9-20-14-16-6-12(8-18)17(14)7-13(15)19/h2-6,18H,7-9H2,1H3,(H2,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWRFXDJIZWBNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC=C(N2CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives reported in the literature:

Key Observations

Core Heterocycles: The target compound’s imidazole core distinguishes it from benzimidazole , thiadiazole , or oxadiazole derivatives. Compounds with benzimidazole (e.g., 4d ) exhibit enhanced aromatic stacking interactions, often linked to enzyme inhibition.

Substituent Effects :

- The hydroxymethyl group in the target compound may improve solubility compared to methyl (e.g., 4d ) or methoxy groups (e.g., 5k ).

- The 2-methylbenzyl thioether moiety could increase lipophilicity relative to unsubstituted benzyl (e.g., 5h ) or fluorophenyl (e.g., 9b ) derivatives, affecting membrane permeability.

Biological Activity: Thioether-acetamide hybrids like 5a–m show anticonvulsant activity, suggesting the target compound’s thioether linkage might confer similar properties.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing 2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide and its analogs?

- Methodological Answer : The compound and its analogs are typically synthesized via multi-step reactions involving nucleophilic substitution, cyclization, and coupling. For example:

- Step 1 : Reacting imidazole derivatives with thiol-containing reagents (e.g., 2-methylbenzyl mercaptan) under basic conditions (e.g., K₂CO₃) to form the thioether linkage .

- Step 2 : Introducing the hydroxymethyl group via aldehyde reduction or protective group strategies .

- Step 3 : Acetamide formation through amidation with chloroacetamide derivatives .

- Optimization Variables : Solvent polarity (DMF vs. ethanol), catalyst (e.g., triethylamine), and temperature (60–100°C) significantly impact yields .

Q. How can the purity and structural integrity of the compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point : Compare experimental values with literature data to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent integration and chemical shifts (e.g., imidazole protons at δ 7.2–8.0 ppm, thioether signals at δ 3.5–4.5 ppm) .

- IR : Confirm functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, S content (deviation <0.4% indicates high purity) .

Q. What purification methods are effective for this compound?

- Methodological Answer :

- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals .

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1) to separate regioisomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding assays for this compound?

- Methodological Answer :

- Validation Steps :

Re-dock known ligands (e.g., co-crystallized inhibitors) to calibrate software parameters (e.g., AutoDock Vina scoring functions) .

Compare predicted binding poses (e.g., imidazole-thioether interactions with catalytic residues) with experimental data from X-ray crystallography or mutagenesis studies .

- Experimental Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and validate docking results .

Q. What strategies are effective in designing analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications :

- Thioether Linkage : Replace 2-methylbenzyl with substituted benzyl groups (e.g., 4-fluoro, 4-bromo) to probe steric/electronic effects .

- Imidazole Substituents : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to enhance electrophilicity .

- Biological Testing : Screen analogs against target enzymes (e.g., cyclooxygenase COX-1/2) using enzyme inhibition assays (IC₅₀ determination) .

Q. How should conflicting bioactivity data across studies be analyzed?

- Methodological Answer :

- Assay Conditions : Compare cell lines (e.g., HeLa vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Data Normalization : Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate activity thresholds .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and correlate structural features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.